
(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone, also known as FSNM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In
作用机制
Target of Action
The primary target of this compound is the serine hydrolase monoacylglycerol lipase (MAGL) . MAGL is the rate-limiting enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol .
Mode of Action
This compound inhibits MAGL in a competitive mode with respect to the 2-AG substrate . This inhibition leads to an elevation of 2-AG, the most abundant endogenous agonist of the cannabinoid receptors (CBs) CB1 and CB2 .
Biochemical Pathways
The inhibition of 2-AG degradation by this compound affects the endocannabinoid system. The elevation of 2-AG levels leads to the activation of CB1 and CB2 receptors . This activation has demonstrated beneficial effects on mood, appetite, pain, and inflammation .
Pharmacokinetics
The compound time- and dose-dependently binds to MAGL in rodent brain . This binding indirectly leads to CB1 occupancy by raising 2-AG levels . The compound also raises norepinephrine levels in the cortex .
Result of Action
In vivo, the compound exhibits antinociceptive efficacy in both the rat complete Freund’s adjuvant–induced radiant heat hypersensitivity and chronic constriction injury–induced cold hypersensitivity models of inflammatory and neuropathic pain . Though 30 mg/kg induced hippocampal synaptic depression, altered sleep onset, and decreased electroencephalogram gamma power, 3 mg/kg still provided approximately 80% enzyme occupancy, significantly increased 2-AG and norepinephrine levels, and produced neuropathic antinociception without synaptic depression or decreased gamma power .
实验室实验的优点和局限性
One of the main advantages of (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone is its potential as a lead compound for the development of new drugs for the treatment of inflammatory diseases and cancer. Its well-tolerated nature in animal studies also makes it a promising candidate for further preclinical studies. However, the complex synthesis method and the limited availability of (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone may pose challenges for its use in lab experiments.
未来方向
There are several future directions for the study of (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the further exploration of its potential applications in the treatment of inflammatory diseases and cancer. The mechanism of action of (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone also needs to be further elucidated to fully understand its therapeutic potential. Finally, the development of new analogs of (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone may lead to the discovery of more potent and selective compounds for various applications.
合成方法
The synthesis of (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone is a complex process that involves several steps. The first step is the synthesis of 4-fluorobenzene sulfonamide, which is then reacted with 1-naphthaldehyde to form the intermediate compound. The intermediate compound is then treated with azetidine and a base to form the final product, (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone. The synthesis of (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone has been optimized to improve its yield and purity.
科学研究应用
(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of various inflammatory diseases. (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone has also been shown to have potential applications in the treatment of cancer, as it exhibits cytotoxic activity against cancer cells.
属性
IUPAC Name |
[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO3S/c21-15-8-10-16(11-9-15)26(24,25)17-12-22(13-17)20(23)19-7-3-5-14-4-1-2-6-18(14)19/h1-11,17H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEXLMZQUBFGCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

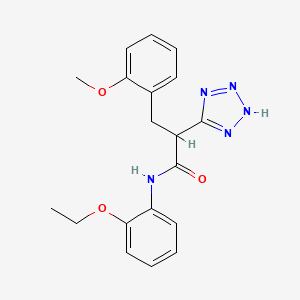
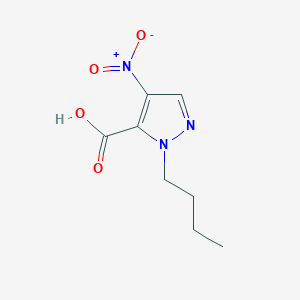
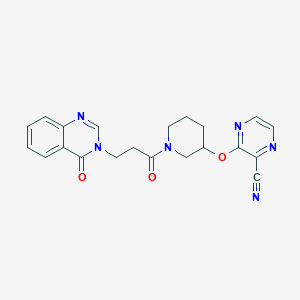
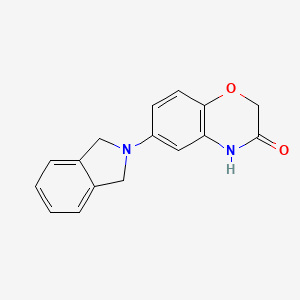
![4-(benzofuran-2-carbonyl)-5-(4-(dimethylamino)phenyl)-3-hydroxy-1-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2850018.png)
![4-chloro-N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)benzamide](/img/structure/B2850020.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2850022.png)
![2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2850024.png)
![4-chloro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2850025.png)
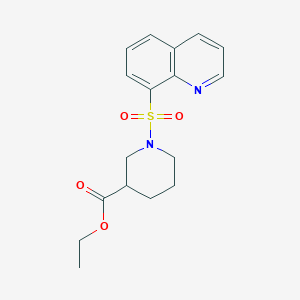
![3-(3,4-dimethoxyphenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2850027.png)

